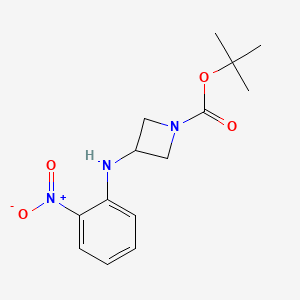![molecular formula C7H16Cl2N2 B13894054 Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[33]heptan-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.3]heptan-2-ylhydrazine dihydrochloride typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with hydrazine hydrate, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spiro[3.3]heptan-2-one derivatives.
Reduction: Reduction reactions can convert it into spiro[3.3]heptan-2-ylamine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in synthetic chemistry and material science.
Applications De Recherche Scientifique
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with unique properties, such as spirocyclic polymers.
Mécanisme D'action
The mechanism of action of spiro[3.3]heptan-2-ylhydrazine dihydrochloride involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure provides a basis for selective interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
Spiro-OMeTAD: A spirocyclic compound used in organic electronics.
Spiro[2.2]pentane: Another spirocyclic compound with different ring sizes.
Uniqueness
Spiro[33]heptan-2-ylhydrazine dihydrochloride is unique due to its specific spirocyclic framework and the presence of the hydrazine functional group
Propriétés
Formule moléculaire |
C7H16Cl2N2 |
|---|---|
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
spiro[3.3]heptan-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-9-6-4-7(5-6)2-1-3-7;;/h6,9H,1-5,8H2;2*1H |
Clé InChI |
UUWWAVSALLTQHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(C2)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)

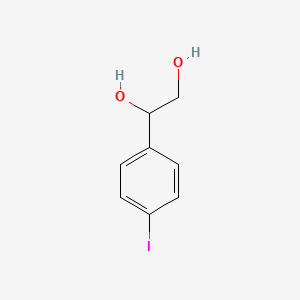
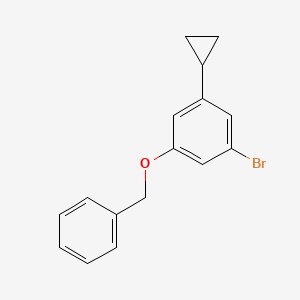
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)

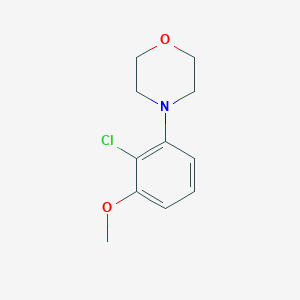
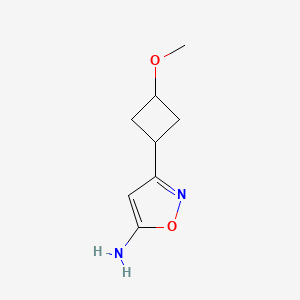

![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
